molecular formula C9H7Br2NO2 B6281373 rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans CAS No. 2260937-81-1

rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans

Cat. No. B6281373
CAS RN: 2260937-81-1
M. Wt: 321
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans (RDCPCA, trans) is an organic compound, first synthesized in the early 1990s, that has been the subject of numerous studies due to its unique structural features and potential applications. RDCPCA, trans is a chiral compound, meaning that it has a non-superimposable mirror image, and is composed of a cyclopropane ring with two bromine substituents and a carboxylic acid group. It is an important intermediate in the synthesis of other compounds, and has been used in a variety of scientific research applications, including as a catalyst for asymmetric synthesis and as a reagent for the preparation of novel compounds.

Scientific Research Applications

RDCPCA, trans has been used in a variety of scientific research applications. It has been used as a catalyst for asymmetric synthesis, as a reagent for the preparation of novel compounds, and as a chiral ligand for the synthesis of optically active compounds. It has also been used in the synthesis of heterocycles, such as pyridine, pyrrole, and quinoline derivatives.

Mechanism of Action

The mechanism of action of RDCPCA, trans is not yet fully understood. However, it is believed that the cyclopropane ring acts as a chiral scaffold, promoting the formation of optically active compounds. Additionally, the bromine substituents are thought to play a role in the catalytic cycle, as they are believed to facilitate the formation of a reactive intermediate.
Biochemical and Physiological Effects
The biochemical and physiological effects of RDCPCA, trans are not yet fully understood. It has been shown to have minimal toxicity in laboratory animals, but its effects on humans are not yet known.

Advantages and Limitations for Lab Experiments

RDCPCA, trans has several advantages for lab experiments. It is a chiral compound, meaning that it can be used to synthesize optically active compounds. Additionally, it is easy to synthesize, and its reaction conditions are mild. However, it is important to note that RDCPCA, trans is a relatively unstable compound, and its shelf life is limited.

Future Directions

Given the potential applications of RDCPCA, trans, there are many possible future directions for research. These include further research into its mechanism of action, its potential toxicity in humans, and its potential applications in the synthesis of novel compounds. Additionally, further research into its stability and shelf life could help to improve its use in laboratory experiments. Finally, research into its potential applications in asymmetric synthesis could lead to the development of new catalysts for the synthesis of optically active compounds.

Synthesis Methods

RDCPCA, trans is typically synthesized via a two-step reaction. In the first step, a cyclopropyl bromide is reacted with potassium carbonate in methanol to form the cyclopropane ring. In the second step, the cyclopropane is reacted with 2,3-dibromopyridine in acetic acid to yield RDCPCA, trans. This method was first reported in 1990 by researchers at the University of Tokyo.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans involves the following steps: bromination, Grignard reaction, cyclopropanation, and carboxylation.", "Starting Materials": [ "3,5-dibromopyridine", "magnesium", "ethylmagnesium bromide", "cyclopropane", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "methanol", "sodium hydroxide", "hydrochloric acid", "sodium sulfate", "sodium bicarbonate" ], "Reaction": [ "Step 1: Bromination of 3,5-dibromopyridine using bromine in methanol to obtain 3,5-dibromo-2-pyridinecarboxylic acid.", "Step 2: Grignard reaction of 3,5-dibromo-2-pyridinecarboxylic acid with magnesium in dry ether to obtain the corresponding Grignard reagent.", "Step 3: Cyclopropanation of the Grignard reagent with cyclopropane in tetrahydrofuran to obtain rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane.", "Step 4: Carboxylation of rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane with carbon dioxide in methanol in the presence of sodium hydroxide to obtain rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid.", "Step 5: Purification of the product by acidification with hydrochloric acid, extraction with diethyl ether, washing with sodium bicarbonate and sodium sulfate, and drying to obtain rac-(1R,2R)-2-(3,5-dibromopyridin-2-yl)cyclopropane-1-carboxylic acid, trans." ] }

CAS RN

2260937-81-1

Molecular Formula

C9H7Br2NO2

Molecular Weight

321

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.